molecular formula C23H36N2O11 B13843654 (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13843654
M. Wt: 516.5 g/mol
InChI Key: YROROJVGTQGFDB-ASFRXJGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with multiple chiral centers. This compound is likely to be a derivative of a natural product or a synthetic analog designed for specific biological or chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the molecule and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral catalyst in asymmetric synthesis.

Biology

In biology, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound would be highlighted by its specific stereochemistry and functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C23H36N2O11

Molecular Weight

516.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H36N2O11/c1-3-6-12(20(30)31)24-10(2)19(29)25-13-8-5-4-7-11(13)9-14(25)22(34)36-23-17(28)15(26)16(27)18(35-23)21(32)33/h10-18,23-24,26-28H,3-9H2,1-2H3,(H,30,31)(H,32,33)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,23-/m0/s1

InChI Key

YROROJVGTQGFDB-ASFRXJGGSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.